Eszopiclone D8
CAS No.: 1093385-24-0
Cat. No.: VC0196740
Molecular Formula: C17H9D8ClN6O3
Molecular Weight: 396.86
Purity: 0.95
* For research use only. Not for human or veterinary use.

CAS No. | 1093385-24-0 |
---|---|
Molecular Formula | C17H9D8ClN6O3 |
Molecular Weight | 396.86 |
Appearance | White Solid |
Melting Point | 197-200 °C |
Chemical Properties and Structure
Eszopiclone-D8 is characterized by specific chemical properties that make it suitable for its intended applications. Understanding these properties is essential for researchers working with this compound.
Structural Characteristics
The chemical structure of Eszopiclone-D8 maintains the core framework of eszopiclone while incorporating eight deuterium atoms at specific positions. The parent compound, eszopiclone, features a pyrrolo[3,4-b]pyrazine core with a chloropyridine substituent and a methylpiperazine carboxylate group. In Eszopiclone-D8, eight hydrogen atoms are replaced with deuterium atoms, specifically at positions 2, 2, 3, 3, 5, 5, 6, and 6 of the molecule .
Physical and Chemical Properties
Below is a comprehensive table outlining the key physical and chemical properties of Eszopiclone-D8:
Property | Value |
---|---|
CAS Number | 1093385-24-0 |
Molecular Formula | C17H9D8ClN6O3 |
Molecular Weight | 396.86 g/mol |
IUPAC Name | (S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 |
Synonyms | [(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-D8-1-carboxylate |
All data in this table is derived from source .
Mechanism of Action
While Eszopiclone-D8 itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the mechanism of action of the parent compound, eszopiclone, provides valuable context.
Pharmacological Target
Eszopiclone acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) receptor complex, specifically targeting benzodiazepine binding sites . This interaction enhances GABAergic neurotransmission, leading to sedative and hypnotic effects. The binding of eszopiclone to GABA receptors increases the frequency of chloride channel opening, resulting in hyperpolarization of neurons and subsequent central nervous system depression.
Selectivity Profile
Unlike benzodiazepines, which bind non-selectively to multiple GABA receptor subtypes, eszopiclone demonstrates some selectivity in its binding profile. This selectivity may contribute to its efficacy in promoting sleep while potentially minimizing certain side effects associated with broader GABA receptor activation.
Deuteration Effects on Pharmacodynamics
Pharmacokinetics
The pharmacokinetic properties of Eszopiclone-D8 are of particular interest in understanding the potential advantages of deuteration in pharmaceutical compounds. While specific pharmacokinetic data for Eszopiclone-D8 is limited in the available literature, the general principles of deuterium effects on drug metabolism can be applied, alongside known pharmacokinetic parameters of the parent compound.
Absorption and Distribution
The parent compound, eszopiclone, is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1 hour . It demonstrates weak plasma protein binding (52-59%), suggesting minimal potential for drug interactions based on protein binding displacement . The blood-to-plasma ratio for eszopiclone is less than one, indicating no selective uptake by red blood cells .
For Eszopiclone-D8, these absorption and distribution characteristics would be expected to remain largely similar to the parent compound, as deuteration typically has minimal impact on these processes.
Metabolism and Deuterium Effects
Eszopiclone undergoes extensive metabolism by oxidation and demethylation, primarily mediated by CYP3A4 and CYP2E1 enzymes . The primary plasma metabolites are (S)-zopiclone-N-oxide and (S)-N-desmethyl zopiclone .
Deuteration can significantly affect the rate of metabolism, particularly when deuterium atoms are strategically placed at sites of metabolic vulnerability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break . This kinetic isotope effect can slow metabolic processes that involve the breaking of C-H bonds, potentially leading to:
-
Reduced rate of metabolism
-
Altered metabolic pathways
-
Extended half-life
-
Modified exposure levels
For Eszopiclone-D8, with deuterium atoms positioned at specific sites (2,2,3,3,5,5,6,6), the compound would likely demonstrate altered metabolic stability compared to eszopiclone, particularly if these positions are involved in key metabolic transformations.
Applications in Research and Analysis
Eszopiclone-D8 has specific applications in scientific research and analytical chemistry, serving as a valuable tool for researchers and laboratories.
Use as an Internal Standard
The primary application of Eszopiclone-D8 is as an internal standard in analytical and pharmacokinetic research . As a deuterated analog, it possesses nearly identical chemical properties to eszopiclone but can be distinguished by mass spectrometry due to its different molecular weight. This makes it ideal for:
-
Quantitative analysis of eszopiclone in biological samples
-
Method development and validation in pharmaceutical analysis
-
Quality control processes in pharmaceutical manufacturing
-
Therapeutic drug monitoring
The use of Eszopiclone-D8 as an internal standard improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of eszopiclone in complex matrices .
Pharmacokinetic Studies
In pharmacokinetic research, Eszopiclone-D8 serves as a reference compound for studying the absorption, distribution, metabolism, and excretion (ADME) properties of eszopiclone. The isotopic label allows researchers to distinguish between the administered compound and endogenous or previously administered substances, providing clear data on drug disposition.
Metabolic Research
Eszopiclone-D8 is valuable in metabolic studies, helping researchers identify and characterize metabolic pathways of eszopiclone. By comparing the metabolic profiles of eszopiclone and its deuterated analog, researchers can gain insights into the specific mechanisms of biotransformation and the impact of deuteration on metabolic stability.
Comparative Analysis with Parent Compound
A direct comparison between Eszopiclone-D8 and eszopiclone highlights the similarities and differences between these compounds, emphasizing the impact of deuteration.
Structural Comparison
The following table provides a comparative analysis of the key structural and physical properties of Eszopiclone-D8 and eszopiclone:
Property | Eszopiclone | Eszopiclone-D8 |
---|---|---|
Molecular Formula | C17H17ClN6O3 | C17H9D8ClN6O3 |
Molecular Weight | 388.81 g/mol | 396.86 g/mol |
Number of Hydrogen Atoms | 17 | 9 (plus 8 deuterium) |
Stereochemistry | S-enantiomer | S-enantiomer |
Functional Groups | Pyrrolo[3,4-b]pyrazine core, chloropyridine, methylpiperazine carboxylate | Identical to parent with D substitution |
Information in this table is derived from sources and .
Parameter | Eszopiclone | Potential Effect in Eszopiclone-D8 |
---|---|---|
Absorption Rate | Rapid (Tmax ~1 hour) | Likely similar |
Protein Binding | 52-59% | Likely similar |
Volume of Distribution | 89.9 L | Likely similar |
Metabolism Rate | Extensive by CYP3A4, CYP2C8, CYP2E1 | Potentially reduced at deuterated positions |
Major Metabolites | (S)-zopiclone-N-oxide, (S)-N-desmethyl zopiclone | Potentially altered metabolite profile or reduced formation rate |
Elimination Half-life | ~6 hours | Potentially extended |
Data compiled from sources , , and .
Benefits of Deuteration in Pharmaceutical Compounds
The application of deuterium substitution in pharmaceutical compounds represents a growing area of interest in drug development. Understanding the broader context of deuteration benefits provides insight into the potential value of compounds like Eszopiclone-D8.
Enhanced Metabolic Stability
Deuteration can enhance metabolic stability by slowing reactions involving C-H bond breaking . This kinetic isotope effect can lead to reduced clearance and extended half-life of deuterated compounds compared to their non-deuterated counterparts. For Eszopiclone-D8, this could potentially translate to altered metabolic properties if used therapeutically.
Modified Metabolic Pathways
In some cases, deuteration can alter the relative importance of competing metabolic pathways, potentially reducing the formation of toxic or undesirable metabolites . This could theoretically enhance the safety profile of deuterated compounds compared to their non-deuterated analogs.
Improved Pharmacokinetic Properties
The altered metabolic stability of deuterated compounds can lead to more favorable pharmacokinetic properties, including:
-
More predictable exposure levels
-
Reduced peak-to-trough fluctuations
-
Potential for reduced dosing frequency
These benefits have led to increasing interest in deuterated compounds for therapeutic applications, with deutetrabenazine becoming the first FDA-approved deuterated drug .
Analytical Advantages
Beyond potential therapeutic benefits, deuterated compounds like Eszopiclone-D8 offer significant advantages in analytical chemistry and drug development:
-
Improved accuracy in quantitative analysis
-
Enhanced sensitivity in trace analysis
-
Reliable internal standardization
These analytical applications represent the primary current use of Eszopiclone-D8 and similar deuterated compounds.
Current Research and Future Prospects
Research involving deuterated pharmaceutical compounds continues to expand, with implications for compounds like Eszopiclone-D8.
Analytical Method Development
Ongoing research focuses on optimizing analytical methods utilizing Eszopiclone-D8 as an internal standard. These efforts aim to improve sensitivity, specificity, and reproducibility in the quantitative analysis of eszopiclone in various matrices, including biological samples, pharmaceutical formulations, and environmental specimens.
Cost-Effectiveness Considerations
If developed as a therapeutic agent, Eszopiclone-D8 would need to demonstrate cost-effectiveness compared to the parent compound. The baseline cost-effectiveness of eszopiclone for the treatment of primary insomnia has been established in clinical studies, with an incremental cost per quality-adjusted life year (QALY) gained of approximately $5,000 when productivity costs are included, and $33,000 when these costs are excluded .
A deuterated version would need to demonstrate sufficient clinical advantages to justify potentially higher manufacturing costs associated with deuteration. These advantages might include reduced dosing frequency, improved safety, or enhanced efficacy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume